molecular formula C23H21FN4O4 B2809821 3-(4-fluorophenyl)-N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921533-78-0

3-(4-fluorophenyl)-N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2809821
CAS No.: 921533-78-0
M. Wt: 436.443
InChI Key: SGVOXWPNUXFELF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C23H21FN4O4 and its molecular weight is 436.443. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been reported to target enzymes involved in one-carbon metabolism, such as5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) and glycinamide ribonucleotide formyltransferase (GARFTase) . These enzymes play crucial roles in the de novo biosynthesis of purine nucleotides .

Mode of Action

The compound likely interacts with its targets by inhibiting their activity, thereby disrupting the normal function of the enzymes . This inhibition could lead to a decrease in the production of purine nucleotides, which are essential for DNA and RNA synthesis .

Biochemical Pathways

The compound affects the one-carbon metabolism pathway , which is essential for the de novo biosynthesis of purine nucleotides and thymidylate, interconversion of serine and glycine, and remethylation of homocysteine to methionine . By inhibiting key enzymes in this pathway, the compound disrupts the normal biosynthesis of nucleotides, potentially leading to a halt in DNA and RNA synthesis .

Pharmacokinetics

Similar compounds are known to be selectively transported into cells via thefolate receptors (FRs) . This suggests that the compound may have good bioavailability and can effectively reach its target sites.

Result of Action

The inhibition of the one-carbon metabolism pathway can lead to a decrease in the production of purine nucleotides, which are essential for DNA and RNA synthesis . This could potentially lead to a halt in cell proliferation, making the compound a potential anticancer agent .

Properties

IUPAC Name

3-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O4/c1-27-13-17(21(29)25-12-11-14-5-3-4-6-18(14)32-2)19-20(27)22(30)28(23(31)26-19)16-9-7-15(24)8-10-16/h3-10,13H,11-12H2,1-2H3,(H,25,29)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVOXWPNUXFELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)F)C(=O)NCCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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